molecular formula C22H27N3O5S B2651006 N1-(2,3-dimethylphenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896292-13-0

N1-(2,3-dimethylphenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2651006
CAS RN: 896292-13-0
M. Wt: 445.53
InChI Key: RVXNJZPZUVURBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,3-dimethylphenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
BenchChem offers high-quality N1-(2,3-dimethylphenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,3-dimethylphenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

  • The study on the "Reactions of N-(p-Chlorosulfonylphenyl)Maleimide" by Cremlyn and Nunes (1987) discusses the synthesis of sulfonamides and sulfonium compounds through reactions involving sulfonyl chlorides and amines, which is relevant to understanding the chemical behavior and synthetic pathways of compounds containing sulfonyl and amine groups (Cremlyn & Nunes, 1987).

Molecular Structures and Properties

  • Burgess et al. (1998) detailed the molecular structures of N-aryl-substituted hydroxypyridinones, showing the importance of structural determination in understanding the interactions and properties of compounds with complex aromatic systems and substituents like those in the query compound (Burgess et al., 1998).

Potential Applications

  • The synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties by Liu et al. (2013) highlight the application of similar structural motifs in materials science for creating polymers with desirable physical and chemical properties, such as high thermal stability and solubility in organic solvents (Liu et al., 2013).
  • Another study by Chandar, Lo, and Ganguly (2014) on the reactivation of aged acetylcholinesterase with alkylator oxime demonstrates the potential biomedical applications of compounds with oxime functionalities, suggesting a therapeutic application in the treatment of organophosphorus poisoning (Chandar et al., 2014).

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-15-6-4-8-20(16(15)2)24-22(27)21(26)23-14-17-7-5-13-25(17)31(28,29)19-11-9-18(30-3)10-12-19/h4,6,8-12,17H,5,7,13-14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXNJZPZUVURBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dimethylphenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

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